molecular formula C31H31IN2O8 B561157 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine CAS No. 588691-24-1

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine

Cat. No. B561157
CAS RN: 588691-24-1
M. Wt: 686.499
InChI Key: VYNNFLLSYDWMCJ-LTGLEFCMSA-N
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Description

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine is a complex organic compound. It is a purine nucleoside analog . The compound has a molecular weight of 686.491 Da . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C31H31IN2O8 . The InChI code for this compound is 1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29?,30?,34-/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 686.491 Da and a molecular formula of C31H31IN2O8 . The compound is solid in physical form .

Safety and Hazards

This compound is considered to be toxic to aquatic life with long-lasting effects. It is recommended to avoid release to the environment. In case of spillage, it should be collected. The compound should be disposed of in accordance with applicable laws and regulations .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31IN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNFLLSYDWMCJ-LTGLEFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31IN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743689
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-iodo-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine

CAS RN

588691-24-1
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-iodo-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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